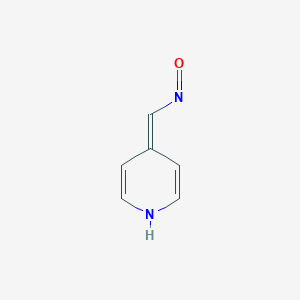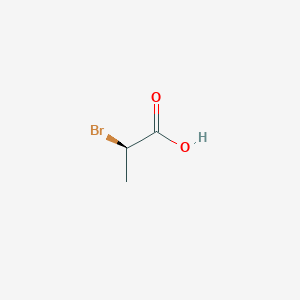
(R)-(+)-2-Bromopropionic acid
説明
“®-(+)-2-Bromopropionic acid” is a chiral compound with the empirical formula C3H5BrO2 . It is used as a chiral catalyst and ligand . The compound has a molecular weight of 152.97 .
Molecular Structure Analysis
The molecular structure of “®-(+)-2-Bromopropionic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 10 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“®-(+)-2-Bromopropionic acid” is a clear colorless to light brown liquid . It has a density of 1.692 g/mL at 20 °C . The compound has an optical activity of [α]20/D +26±2°, neat . Its refractive index is n20/D 1.475 .科学的研究の応用
Synthesis and Chemical Applications
Synthesis from Lactide : A method was developed for synthesizing 2-bromopropionic acid (2-BrPA) from lactide, using ionic liquids as both the solvent and bromination agent. This method demonstrated excellent selectivity and efficient recycling over several cycles (Kehrer et al., 2018).
Use in Metal Oxo Clusters : 2-Bromopropionic acid was used in the synthesis of surface-functionalized metal oxo clusters, which were subsequently employed as macroinitiators in atom transfer radical polymerizations, creating inorganic−organic core−shell nanoparticles (Kickelbick et al., 2002).
Polymerization Initiator : It was used as an initiator in the heterogeneous atom transfer radical polymerization of methyl methacrylate, showing first-order kinetics and producing polymers with low polydispersity indices (Wang et al., 2005).
Biological and Medical Research
Chiral Recognition : A study demonstrated the stereoselective kinetics of ion transfers of chiral anions, including 2-bromopropionic acid, across water to chiral 2-octanol (Mirčeski et al., 2009).
Biosynthesis Screening : A rapid throughput assay was developed for screening bacterial/fungal strains that can produce (R)-2-(4-hydroxyphenoxy)propionic acid, an important intermediate in the synthesis of optically pure herbicides, using (R)-2-phenoxypropionic acid as the substrate (Hu et al., 2019).
Chiral Gas Chromatography : Research focused on the enantioseparation of 2-bromopropionates, crucial for evaluating the optical purity of chiral 2-bromopropionates used as raw materials or intermediates in the synthesis of chiral pesticides and medicines (Shi et al., 2019).
Material Science and Engineering
Photochromic Polymer Materials : The synthesis of photochromic polymer materials using 3-bromopropionic acid was explored, with a focus on developing materials with enhanced photochromic properties (Yang, 2012).
Magnetic Resonance Imaging (MRI) Contrast Agents : The study involved the development of water-dispersible superparamagnetic iron oxide nanoparticles (SPIONs) capped with citric acid/2-bromo-2-methylpropionic acid. These nanoparticles were evaluated for their efficacy as MRI contrast agents, particularly in tumor cells (Kumar et al., 2012).
Environmental and Analytical Chemistry
- Biomarker Quantification : A gas chromatographic method was developed for detecting and quantifying 3-bromopropionic acid in human urine, a biomarker for exposure to 1-bromopropane, which is a health concern due to its toxicity (B'hymer & Cheever, 2004).
Safety And Hazards
“®-(+)-2-Bromopropionic acid” is classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Corr. 1B . It has hazard statements H302 and H314 . The compound has a flash point of 100 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
特性
IUPAC Name |
(2R)-2-bromopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Bromopropionic acid | |
CAS RN |
10009-70-8 | |
| Record name | 2-Bromopropionic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-bromopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPROPIONIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that significant epimerization was observed during acylation with (S)- and (R)-2-bromopropionic acids under microwave conditions. Can you elaborate on the implications of this finding for peptide synthesis?
A1: Epimerization, the undesirable change in stereochemistry at a chiral center, is a significant concern in peptide synthesis. In this specific research [], the use of both (S)- and (R)-2-bromopropionic acids under microwave conditions during acylation led to epimerization. This finding highlights the sensitivity of stereochemistry to reaction conditions, particularly when dealing with chiral building blocks like (R)-(+)-2-bromopropionic acid. For peptide synthesis, maintaining stereochemical integrity is crucial as different stereoisomers can exhibit vastly different biological activities. Therefore, the observation of epimerization underscores the importance of carefully optimizing reaction conditions, potentially exploring alternative heating methods or protecting groups, to ensure the desired stereochemical outcome when incorporating (R)-(+)-2-bromopropionic acid or similar chiral building blocks into peptide sequences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





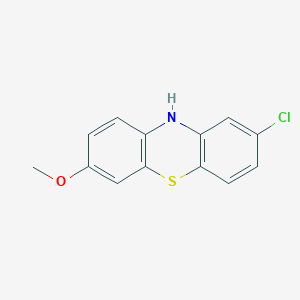
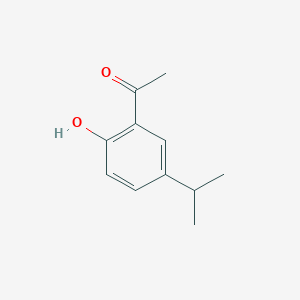

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

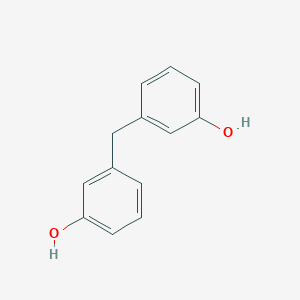
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
